MS159

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C43H40N8O10 |

|---|---|

Molecular Weight |

828.8 g/mol |

IUPAC Name |

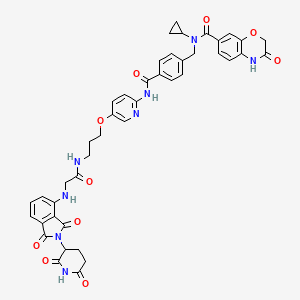

N-cyclopropyl-N-[[4-[[5-[3-[[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetyl]amino]propoxy]pyridin-2-yl]carbamoyl]phenyl]methyl]-3-oxo-4H-1,4-benzoxazine-7-carboxamide |

InChI |

InChI=1S/C43H40N8O10/c52-35-16-14-32(40(56)49-35)51-42(58)29-3-1-4-31(38(29)43(51)59)45-21-36(53)44-17-2-18-60-28-12-15-34(46-20-28)48-39(55)25-7-5-24(6-8-25)22-50(27-10-11-27)41(57)26-9-13-30-33(19-26)61-23-37(54)47-30/h1,3-9,12-13,15,19-20,27,32,45H,2,10-11,14,16-18,21-23H2,(H,44,53)(H,47,54)(H,46,48,55)(H,49,52,56) |

InChI Key |

OBZWKPGPTCBYOS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N(CC2=CC=C(C=C2)C(=O)NC3=NC=C(C=C3)OCCCNC(=O)CNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C(=O)C7=CC8=C(C=C7)NC(=O)CO8 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to MS159: A First-in-Class PROTAC Degrader of NSD2, IKZF1, and IKZF3

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS159 is a first-in-class proteolysis-targeting chimera (PROTAC) that potently degrades Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). As a heterobifunctional molecule, this compound links a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a moiety that binds to the PWWP1 domain of NSD2. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of NSD2, as well as the neosubstrates IKZF1 and IKZF3. The overexpression and aberrant activity of these proteins are implicated in the pathogenesis of multiple myeloma, making this compound a valuable tool for research and a potential therapeutic candidate. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound operates through the PROTAC mechanism, hijacking the cell's natural protein disposal system to selectively eliminate target proteins. It forms a ternary complex with the E3 ubiquitin ligase Cereblon (CRBN) and the target proteins NSD2, IKZF1, and IKZF3. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target proteins, marking them for degradation by the 26S proteasome.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.

Table 1: In Vitro Binding Affinity and Degradation Potency

| Target | Assay | Metric | Value | Reference |

| NSD2-PWWP1 | Isothermal Titration Calorimetry (ITC) | Kd | 1.1 µM | [3] |

| NSD2 | Western Blot (293FT cells, 48h) | DC50 | 5.2 µM | [3] |

| NSD2 | Western Blot (293FT cells, 48h) | Dmax | >82% | [3] |

Table 2: Cellular Activity in Multiple Myeloma Cell Lines

| Cell Line | Assay | Metric | Value | Treatment Conditions | Reference |

| KMS11 | Cell Viability (CellTiter-Glo) | GI50 | 0.8 µM | 8 days | [4] |

| H929 | Cell Viability (CellTiter-Glo) | GI50 | 1.2 µM | 8 days | [4] |

| KMS11 | Protein Degradation (Western Blot) | - | Effective Degradation | 2.5 µM, 72h | [3] |

| H929 | Protein Degradation (Western Blot) | - | Effective Degradation | 2.5 µM, 72h | [3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature introducing this compound.

Protein Degradation Assay (Western Blot)

This protocol details the procedure for assessing the degradation of NSD2, IKZF1, and IKZF3 in cell lines treated with this compound.

1. Cell Culture and Treatment:

-

Culture multiple myeloma cell lines (e.g., KMS11, H929) or 293FT cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

-

Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 10 µM) or DMSO as a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

2. Cell Lysis:

-

After treatment, harvest the cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease and phosphatase inhibitor cocktail.

-

Incubate the lysates on ice for 30 minutes with periodic vortexing.

-

Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the total protein.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE and Western Blotting:

-

Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Perform SDS-PAGE to separate the proteins by size.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control to determine the relative protein levels.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the measurement of cell viability in multiple myeloma cell lines following treatment with this compound.

1. Cell Seeding:

-

Seed KMS11 or H929 cells in opaque-walled 96-well plates at a density of 2,000 cells/well in 100 µL of culture medium.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO).

-

Incubate the plates for the desired duration (e.g., 8 days).

3. Measurement of Cell Viability:

-

Equilibrate the 96-well plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

4. Data Analysis:

-

The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the cell viability against the logarithm of the compound concentration and use a non-linear regression model to determine the GI₅₀ (concentration for 50% growth inhibition) value.

In Vivo Xenograft Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of multiple myeloma.

1. Cell Line and Animal Model:

-

Use a suitable human multiple myeloma cell line (e.g., KMS11) for implantation.

-

Use immunodeficient mice (e.g., NOD/SCID) of 6-8 weeks of age.

2. Tumor Implantation:

-

Harvest KMS11 cells and resuspend them in a mixture of PBS and Matrigel (1:1 ratio).

-

Subcutaneously inject the cell suspension (e.g., 1 x 10⁷ cells in 100 µL) into the flank of each mouse.

3. Tumor Growth and Randomization:

-

Monitor tumor growth by measuring tumor volume with calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

4. Compound Administration:

-

Prepare the formulation of this compound for in vivo administration (e.g., in a vehicle such as 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water).

-

Administer this compound to the treatment group via the desired route (e.g., intraperitoneal injection) at a specified dose and schedule.

-

Administer the vehicle solution to the control group.

5. Monitoring and Data Collection:

-

Measure tumor volumes and body weights regularly (e.g., twice a week).

-

Monitor the general health of the animals.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting to confirm target degradation).

6. Data Analysis:

-

Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

-

Analyze the statistical significance of the observed anti-tumor effects.

Signaling Pathways

The degradation of NSD2, IKZF1, and IKZF3 by this compound has significant downstream effects on oncogenic signaling pathways in multiple myeloma.

NSD2 Signaling Pathway

Overexpression of NSD2 in multiple myeloma, often due to the t(4;14) translocation, leads to a global increase in histone H3 lysine (B10760008) 36 dimethylation (H3K36me2). This epigenetic modification alters chromatin structure and promotes the expression of oncogenes, including c-MYC and members of the FGFR3 and WNT signaling pathways, thereby driving cell proliferation, survival, and drug resistance.[5][6]

IKZF1 and IKZF3 Signaling Pathway

IKZF1 and IKZF3 are critical transcription factors for the survival of multiple myeloma cells. They are key regulators of a transcriptional network that includes interferon regulatory factor 4 (IRF4) and c-MYC. The degradation of IKZF1 and IKZF3 disrupts this network, leading to the downregulation of c-MYC and subsequent induction of apoptosis in myeloma cells.[7][8]

Conclusion

This compound is a potent and selective degrader of NSD2, IKZF1, and IKZF3, demonstrating significant anti-proliferative activity in multiple myeloma cell lines. Its well-defined mechanism of action and the availability of detailed experimental protocols make it an invaluable chemical probe for elucidating the complex roles of its target proteins in cancer biology. The data and methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and the broader application of PROTAC technology in oncology.

References

- 1. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]

- 2. The prognostic and predictive value of IKZF1 and IKZF3 expression in T-cells in patients with multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. IKZF1/3 and CRL4CRBN E3 ubiquitin ligase mutations and resistance to immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

Discovery of MS159: A First-in-Class Degrader Targeting NSD2

An In-depth Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and characterization of MS159, a pioneering heterobifunctional degrader targeting the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). Overexpression, translocation, or mutation of NSD2 is a known oncogenic driver in various cancers, including multiple myeloma (MM) and acute lymphoblastic leukemia (ALL), making it a compelling therapeutic target.[1][2][3] this compound was developed as a proteolysis-targeting chimera (PROTAC) to induce the selective degradation of NSD2, offering a distinct and potentially more effective therapeutic strategy than traditional inhibition.[1][2][4]

Rationale and Design Strategy

NSD2 is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of Histone H3 at lysine (B10760008) 36 (H3K36me1/2).[5] This epigenetic mark is associated with active gene transcription, and its aberrant elevation due to NSD2 hyperactivity leads to oncogenic gene expression programs.[3][6] While inhibitors targeting NSD2's catalytic or reader domains have been developed, they have shown limited efficacy in suppressing cancer cell proliferation.[1][2]

The development of this compound employed the PROTAC technology, which utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins. This compound is a heterobifunctional molecule composed of three key components:

-

A ligand that binds to the target protein, NSD2 (derived from the NSD2-PWWP1 antagonist UNC6934).[7]

-

A ligand that recruits an E3 ubiquitin ligase, in this case, Cereblon (CRBN).[1][2]

-

A flexible linker connecting the two ligands.

This design facilitates the formation of a ternary complex between NSD2, this compound, and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of NSD2. To validate this mechanism, two structurally similar negative controls were also synthesized: MS159N1 , with diminished binding to CRBN, and MS159N2 , with diminished binding to NSD2.[1][2][4]

Mechanism of Action

This compound induces the degradation of NSD2 in a manner dependent on concentration, time, the CRBN E3 ligase, and the proteasome.[1][2][4] The process begins with this compound simultaneously binding to NSD2 and CRBN, bringing them into close proximity. This induced proximity allows the E3 ligase to tag NSD2 with ubiquitin molecules. The polyubiquitinated NSD2 is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell.

Caption: this compound forms a ternary complex to induce ubiquitination and proteasomal degradation of NSD2.

Quantitative Data Summary

The efficacy and characteristics of this compound have been quantified through various biochemical and cellular assays. The data below is summarized from studies in 293FT and multiple myeloma cell lines.

Table 1: In Vitro Degradation Profile of this compound

| Parameter | Cell Line | Treatment Time | Value |

|---|---|---|---|

| DC50 (Half-maximal Degradation Conc.) | 293FT | 48 hours | 5.2 ± 0.9 µM[1] |

| Dmax (Maximum Degradation) | 293FT | 48 hours | >82%[1][8] |

Table 2: Binding Affinities to NSD2-PWWP1 Domain (via ITC)

| Compound | Target | Kd (µM) |

|---|---|---|

| This compound (Compound 9) | NSD2-PWWP1 | 1.1 ± 0.4[5] |

| UNC6934 (Parent binder) | NSD2-PWWP1 | 0.5 ± 0.3[5] |

| MS159N1 (CRBN control) | NSD2-PWWP1 | 0.9 ± 0.3[5] |

Table 3: Cellular Activity in Multiple Myeloma Cell Lines

| Cell Line | Assay | Treatment | Observation |

|---|---|---|---|

| KMS11, H929 | Protein Degradation | 2.5 µM this compound, 72h | Effective degradation of NSD2, IKZF1, and IKZF3[9] |

| KMS11, H929 | Cell Growth Assay | 2.5 µM this compound, 8 days | Effective inhibition of cell growth[9] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the discovery of this compound. The following are protocols for key experiments used in its characterization.

Western Blotting for Protein Degradation

-

Objective: To quantify the reduction of NSD2 protein levels following this compound treatment.

-

Methodology:

-

Cell Culture and Treatment: 293FT, KMS11, or H929 cells are seeded in appropriate culture plates. The following day, cells are treated with a dose-response of this compound (e.g., 0.5-10 µM) or a single concentration (e.g., 5 µM) for various time points (e.g., 0-72 hours).[1]

-

Lysate Preparation: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. Cell lysates are then cleared by centrifugation.

-

Protein Quantification: Protein concentration in the supernatant is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated overnight at 4°C with a primary antibody against NSD2. An antibody against a loading control (e.g., GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis is performed to quantify protein levels relative to the loading control.[10]

-

Mechanism of Action (MOA) Assays

-

Objective: To confirm that this compound-mediated degradation is dependent on the CRBN E3 ligase and the ubiquitin-proteasome system.

-

Methodology:

-

CRBN Competition: Cells are co-treated with 5 µM this compound and a high concentration (10 µM) of the CRBN ligand pomalidomide (B1683931) for 48 hours. Pomalidomide competes with this compound for binding to CRBN, and a rescue of NSD2 levels indicates CRBN-dependent degradation.[1]

-

CRBN Knockout (KO): Wild-type (WT) and CRBN-KO 293FT cells (generated via CRISPR-Cas9) are treated with this compound for 48 hours. A lack of NSD2 degradation in the KO cells confirms the requirement of CRBN.[1]

-

Proteasome Inhibition: Cells are co-treated with 5 µM this compound and a proteasome inhibitor (e.g., 5 µM MG132) or a neddylation inhibitor (10 µM MLN4924) for the final 6 hours of a 48-hour treatment period.[1] Blockade of degradation demonstrates reliance on the proteasome pathway.

-

Caption: Workflow for validating the CRBN- and proteasome-dependent mechanism of this compound.

NSD2 Signaling and Therapeutic Implications

NSD2 plays a critical role in tumorigenesis by altering the epigenetic landscape. By depositing H3K36me2 marks, it activates the transcription of genes involved in proliferation, survival, and metabolic reprogramming.[11][12] Pathways reported to be influenced by NSD2 include PI3K/Akt, TGF-β, and STAT3 signaling.[11][12][13] By degrading NSD2, this compound can reverse these oncogenic signatures.

An important finding was that this compound not only degrades NSD2 but also the CRBN neosubstrates IKZF1 (Ikaros) and IKZF3 (Aiolos), which are known therapeutic targets in multiple myeloma.[1][2] This dual activity suggests that this compound may have a superior anti-myeloma effect compared to a molecule that only degrades NSD2. Indeed, this compound was shown to be significantly more effective at inhibiting the growth of multiple myeloma cell lines than its parent NSD2-binding molecule, UNC6934.[1]

Caption: this compound degrades NSD2, blocking the H3K36me2 modification and downstream oncogenic signaling.

Conclusion and Future Directions

The discovery of this compound represents a significant milestone in targeting NSD2. It serves as a first-in-class chemical probe that validates the PROTAC approach as a viable and potent strategy for eliminating this previously hard-to-drug oncoprotein.[1][14] this compound effectively induces degradation of NSD2 and the neosubstrates IKZF1/3, leading to potent anti-proliferative effects in multiple myeloma cells.[9] Furthermore, the compound was found to be bioavailable in mice, suggesting its potential for in vivo studies and as a lead for further therapeutic development.[2][4] The collective data establishes this compound and its associated controls as invaluable tools for dissecting the complex roles of NSD2 in both health and disease, paving the way for a new class of epigenetic cancer therapies.

References

- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of First-IN-Class NSD2 Degraders for Cancer Therapy - Lindsey James [grantome.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Activating Mutation of the NSD2 Histone Methyltransferase Drives Oncogenic Reprogramming in Acute Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MS 159 Supplier | CAS 3031353-59-7 | this compound | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. aacrjournals.org [aacrjournals.org]

- 12. The Role of Methyltransferase NSD2 as a Potential Oncogene in Human Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Role of MS159 in the NSD2 Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Receptor Binding SET Domain Protein 2 (NSD2) is a histone methyltransferase implicated in the pathogenesis of multiple cancers, including multiple myeloma and acute lymphoblastic leukemia.[1][2] The targeted degradation of NSD2 has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanism by which the proteolysis-targeting chimera (PROTAC) MS159, also referred to as compound 9, induces the degradation of NSD2. This compound functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to NSD2, leading to its ubiquitination and subsequent proteasomal degradation.[1][3][4] This document details the signaling pathway, presents quantitative data on degradation efficacy, and outlines the experimental protocols used to elucidate this mechanism.

Introduction to NSD2 and Targeted Protein Degradation

NSD2, also known as WHSC1 or MMSET, is a lysine (B10760008) methyltransferase that primarily catalyzes the mono- and dimethylation of histone H3 at lysine 36 (H3K36me2).[1][2] This epigenetic modification is associated with active gene transcription.[5] Overexpression or gain-of-function mutations of NSD2 are linked to oncogenesis in various cancers.[1][2][6] Traditional small molecule inhibitors of NSD2 have shown limited efficacy in suppressing cancer cell proliferation.[1][4]

Targeted protein degradation (TPD) offers an alternative therapeutic modality.[7][8] Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and degradation of the target protein by the proteasome.[7][8] this compound is a first-in-class PROTAC degrader of NSD2.[1][3][4]

The this compound-Mediated NSD2 Degradation Pathway

This compound induces the degradation of NSD2 by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][4] The degradation process is dependent on the formation of a ternary complex between NSD2, this compound, and CRBN. This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to NSD2, marking it for degradation by the 26S proteasome.

The key steps in the this compound-mediated NSD2 degradation pathway are:

-

Ternary Complex Formation: this compound, with its two distinct binding moieties, simultaneously binds to the PWWP1 domain of NSD2 and the CRBN E3 ligase.[1][3]

-

Ubiquitination: The formation of the NSD2-MS159-CRBN ternary complex brings NSD2 into proximity with the E3 ligase machinery, leading to its polyubiquitination.[7][8]

-

Proteasomal Degradation: The polyubiquitinated NSD2 is recognized and degraded by the 26S proteasome.[1]

This degradation is reversible; upon washout of this compound, NSD2 protein levels gradually recover.[1]

Signaling Pathway Diagram

Caption: this compound-mediated NSD2 degradation pathway.

Quantitative Data on this compound-Induced NSD2 Degradation

The efficacy of this compound in degrading NSD2 has been quantified in various cell lines. The following tables summarize the key findings.

Table 1: Concentration-Dependent Degradation of NSD2 by this compound in 293FT Cells

| This compound Concentration | NSD2 Protein Level (Relative to Control) |

| 0 µM | 100% |

| 0.1 µM | Significant Reduction |

| 1 µM | Further Reduction |

| 5 µM | Maximum Degradation |

| DC50 | ~0.5 µM |

| Dmax | >90% |

Data adapted from studies on 293FT cells treated for 48 hours.[1]

Table 2: Time-Dependent Degradation of NSD2 by this compound in 293FT Cells

| Treatment Time (5 µM this compound) | NSD2 Protein Level (Relative to 0h) |

| 0 h | 100% |

| 12 h | Significant Reduction |

| 24 h | Continued Reduction |

| 36 h | Near-maximal Degradation |

| 48 h | Sustained Degradation |

| 72 h | Sustained Degradation |

Data adapted from studies on 293FT cells.[1]

Table 3: Degradation of NSD2 and CRBN Neosubstrates by this compound in Multiple Myeloma Cell Lines

| Cell Line | Protein | Effect of this compound |

| KMS11 | NSD2 | Degraded |

| IKZF1 | Degraded | |

| IKZF3 | Degraded | |

| GSPT1 | Not Degraded | |

| H929 | NSD2 | Degraded |

| IKZF1 | Degraded | |

| IKZF3 | Degraded | |

| GSPT1 | Not Degraded |

This compound also degrades known CRBN neosubstrates IKZF1 and IKZF3.[1]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the this compound-mediated degradation of NSD2.

Western Blotting for NSD2 Protein Levels

This protocol is used to quantify the amount of NSD2 protein in cells following treatment with this compound.

-

Cell Culture and Treatment: Plate cells (e.g., 293FT, KMS11, H929) at an appropriate density. Treat with varying concentrations of this compound or for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against NSD2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the NSD2 signal to the loading control.

Co-immunoprecipitation to Confirm Ternary Complex Formation

This experiment can be adapted to demonstrate the this compound-dependent interaction between NSD2 and CRBN.

-

Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a non-denaturing lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an antibody against either NSD2 or CRBN, or a relevant tag if using overexpressed proteins, overnight at 4°C. Add protein A/G magnetic beads to pull down the antibody-protein complexes.

-

Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution and Western Blotting: Elute the bound proteins from the beads and analyze by Western blotting as described above, probing for the presence of all three components of the ternary complex (NSD2, CRBN, and an appropriate control).

Proteasome and Neddylation Inhibition Assays

These assays confirm the dependence of this compound-induced degradation on the ubiquitin-proteasome system.

-

Co-treatment: Treat cells with this compound in the presence or absence of a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924).[1]

-

Cell Lysis and Western Blotting: After the treatment period, lyse the cells and perform Western blotting for NSD2 as described above.

-

Analysis: A rescue of NSD2 protein levels in the presence of the inhibitors indicates that the degradation is dependent on the proteasome and the activity of Cullin-RING ligases.[1]

Experimental Workflow Diagram

Caption: Workflow for characterizing this compound-induced NSD2 degradation.

Regarding CRL4-DCAF11

The user's query mentioned the CRL4-DCAF11 E3 ligase complex. While DCAF11 is a substrate receptor for the CUL4-DDB1 E3 ligase, current research on targeted NSD2 degradation primarily points to two distinct mechanisms: recruitment of CRBN (by molecules like this compound) or recruitment of FBXO22 (by molecules like UNC8732).[1][7] There is no substantial evidence in the provided search results linking a known NSD2 degrader to the CRL4-DCAF11 complex. It is possible that different degraders utilize different E3 ligases, and the exploration of DCAF11 as a potential recruiter for NSD2 degradation could be a future research direction.

Conclusion

This compound is a potent and effective PROTAC degrader of NSD2.[1][4] It operates by forming a ternary complex with NSD2 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of NSD2.[1] This mechanism of action has been validated through a series of biochemical and cell-based assays. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug discovery. The development of such degraders represents a promising therapeutic avenue for cancers driven by NSD2 dysregulation.[1]

References

- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are NSD2 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Discovery of NSD2-Degraders from Novel and Selective DEL Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recruitment of FBXO22 for targeted degradation of NSD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Biological Activity of MS159: A Technical Guide for Researchers

An In-depth Analysis of a First-in-Class NSD2 PROTAC Degrader

The compound MS159 has emerged as a significant research tool in the field of targeted protein degradation. Identified as a first-in-class proteolysis targeting chimera (PROTAC), this compound is engineered to specifically induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2). This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, quantitative effects on target proteins and cell viability, and the experimental protocols utilized for its characterization. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies, particularly in the context of multiple myeloma and other cancers where NSD2 is implicated.

Core Mechanism of Action: Targeted Protein Degradation

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery. It functions by simultaneously binding to the target protein, NSD2, and an E3 ubiquitin ligase. Specifically, this compound incorporates a ligand for the Cereblon (CRBN) E3 ligase. This ternary complex formation of this compound-NSD2-CRBN facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[1][2][3][4] This targeted degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby abrogating both its enzymatic and scaffolding functions.

Beyond its primary target, this compound has also been shown to induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are neosubstrates of the CRBN E3 ligase.[1][2][4] This dual activity against both NSD2 and IKZF1/3 contributes to its potent anti-proliferative effects in cancer cells.

Quantitative Data on Biological Activity

The biological activity of this compound has been quantified through various in vitro experiments, primarily focusing on its degradation potency and its effect on cancer cell viability. The following tables summarize the key quantitative data.

Table 1: Protein Degradation Activity of this compound

| Target Protein | Cell Line | Parameter | Value | Treatment Time | Reference |

| NSD2 | 293FT | DC50 | 5.2 µM | 48 hours | [3] |

| NSD2 | 293FT | Dmax | >82% | 48 hours | [3] |

| NSD2, IKZF1, IKZF3 | KMS11 | Concentration for effective degradation | 2.5 µM | 72 hours | |

| NSD2, IKZF1, IKZF3 | H929 | Concentration for effective degradation | 2.5 µM | 72 hours | [1] |

-

DC50: The concentration of the compound that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of protein degradation achieved.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Treatment Concentration | Treatment Duration | Effect | Reference |

| KMS11 | 2.5 µM | 8 days | Effective inhibition of cell growth | |

| H929 | 2.5 µM | 8 days | Effective inhibition of cell growth | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections provide detailed protocols for the key experiments used to characterize the biological activity of this compound.

Western Blotting for Protein Degradation Analysis

This protocol is a representative method for assessing the degradation of NSD2, IKZF1, and IKZF3 following treatment with this compound.

1. Cell Culture and Treatment:

-

Culture 293FT, KMS11, or H929 cells in appropriate media and conditions.

-

Seed cells in 6-well plates and allow them to adhere (for adherent cells) or reach the desired density.

-

Treat cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein lysate.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration for all samples.

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).

-

Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

6. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-NSD2, anti-IKZF1, anti-IKZF3, or anti-GAPDH as a loading control) overnight at 4°C.[5][6][7][8]

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

7. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.[9]

-

Quantify band intensities using densitometry software.

Cell Viability Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a common method to assess the effect of this compound on cell proliferation.[1][10][11][12]

1. Cell Seeding:

-

Seed KMS11 or H929 cells in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow cells to acclimate.

2. Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add the compound to the wells at the desired final concentrations (e.g., 2.5 µM). Include a vehicle control (DMSO).

-

Incubate the plates for the specified duration (e.g., 8 days).

3. Assay Procedure:

-

Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

4. Data Acquisition:

-

Measure the luminescence of each well using a luminometer.

5. Data Analysis:

-

Subtract the average background luminescence (from wells with medium only) from all experimental readings.

-

Calculate the percentage of cell viability for each treatment by normalizing the luminescence signal to the vehicle-treated control wells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the scientific approach. The following diagrams were generated using the DOT language to illustrate the key pathways and workflows.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. scbt.com [scbt.com]

- 8. NSD Family Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]

- 9. novateinbio.com [novateinbio.com]

- 10. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 11. promega.com [promega.com]

- 12. ch.promega.com [ch.promega.com]

MS159 as a Chemical Tool for NSD2 Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MS159 is a first-in-class chemical probe and potent degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase frequently overexpressed in multiple myeloma and other cancers. As a proteolysis-targeting chimera (PROTAC), this compound functions by inducing the selective degradation of NSD2 through the ubiquitin-proteasome system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its application in NSD2 research. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this compound as a chemical tool to investigate the biological roles of NSD2 and explore its potential as a therapeutic target.

Introduction to this compound and NSD2

NSD2, also known as WHSC1 or MMSET, is a histone methyltransferase that specifically catalyzes the di-methylation of histone H3 at lysine (B10760008) 36 (H3K36me2). This epigenetic modification is associated with active gene transcription and plays a crucial role in chromatin organization and gene regulation.[1] Dysregulation of NSD2 activity, often through genetic alterations leading to its overexpression, is a key driver in several malignancies, most notably in multiple myeloma patients with the t(4;14) translocation.[2][3]

This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal machinery to eliminate NSD2. It consists of a ligand that binds to NSD2's PWWP1 domain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity facilitates the ubiquitination of NSD2, marking it for degradation by the proteasome.[2][3] this compound has demonstrated potent and selective degradation of NSD2, leading to the inhibition of cancer cell growth.[2] Notably, this compound also induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3, which are known substrates of the CRBN E3 ligase and are important in multiple myeloma pathogenesis.[2][4][5]

Mechanism of Action of this compound

The mechanism of action of this compound as a PROTAC degrader of NSD2 involves a series of orchestrated molecular events that ultimately lead to the targeted protein's destruction. This process is dependent on the formation of a ternary complex between NSD2, this compound, and the CRBN E3 ubiquitin ligase, followed by ubiquitination and proteasomal degradation.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data reported for this compound in various in vitro and cellular assays.

Table 1: Biochemical and Cellular Degradation Activity of this compound

| Parameter | Cell Line | Value | Time Point | Reference |

| DC50 (NSD2 Degradation) | 293FT | 5.2 ± 0.9 µM | 48 h | [3] |

| Dmax (NSD2 Degradation) | 293FT | >82% | 48 h | [3] |

| DC50 (NSD2 Degradation) | RPMI-8402 | 20 nM | Not Specified | [6] |

| Dmax (NSD2 Degradation) | RPMI-8402 | 96% | Not Specified | [6] |

Table 2: Degradation of IKZF1 and IKZF3 by this compound

| Protein | Cell Line | This compound Concentration | Time Point | Observation | Reference |

| IKZF1 | KMS11 | 2.5 µM | 72 h | Effective Degradation | [2] |

| IKZF3 | KMS11 | 2.5 µM | 72 h | Effective Degradation | [2] |

| IKZF1 | H929 | 2.5 µM | 72 h | Effective Degradation | [2] |

| IKZF3 | H929 | 2.5 µM | 72 h | Effective Degradation | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound.

Western Blotting for NSD2, IKZF1, and IKZF3 Degradation

This protocol outlines the steps to assess the degradation of target proteins in response to this compound treatment.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, H929)

-

This compound (and control compounds)

-

Cell culture medium and supplements

-

6-well plates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-NSD2, anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed multiple myeloma cells at an appropriate density in 6-well plates and allow them to adhere (if applicable). Treat cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) for a fixed time (e.g., 48 or 72 hours) for dose-response experiments, or with a fixed concentration of this compound for different durations (e.g., 0, 12, 24, 48, 72 hours) for time-course experiments.[2][3]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize the protein concentrations and denature the lysates by boiling in Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: After further washes, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be performed to quantify the protein levels relative to the loading control.

CRBN-Dependency and Proteasome Inhibition Assays

These experiments are crucial to confirm that this compound-mediated degradation of NSD2 occurs through the intended PROTAC mechanism.

CRBN-Dependency Assay: This assay verifies that the degradation of NSD2 by this compound is dependent on the CRBN E3 ligase. This can be achieved by using cells where CRBN has been knocked out (KO) using CRISPR/Cas9 technology.[1][2][6][7][8][9][10][11]

Procedure:

-

Generate CRBN knockout (CRBN-KO) and wild-type (WT) control cell lines.

-

Treat both CRBN-KO and WT cells with this compound at various concentrations.

-

Assess NSD2 protein levels in both cell lines using the Western blotting protocol described above.

-

Expected Outcome: this compound will induce NSD2 degradation in WT cells but not in CRBN-KO cells, confirming its CRBN-dependent mechanism.[2]

Proteasome Inhibition Assay: This assay confirms that the degradation of NSD2 is mediated by the proteasome.

Procedure:

-

Pre-treat cells with a proteasome inhibitor, such as MG132 (e.g., 5-10 µM for 2-6 hours), or a vehicle control.[1][9][12][13][14][15][16][17]

-

Co-treat the cells with this compound.

-

Analyze NSD2 protein levels by Western blotting.

-

Expected Outcome: The proteasome inhibitor will block the degradation of NSD2 induced by this compound, leading to the accumulation of NSD2 compared to cells treated with this compound alone.[3]

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of this compound to NSD2 in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[18][19][20][21]

Procedure:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C).

-

Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

-

Detection: Analyze the amount of soluble NSD2 in each sample using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble NSD2 as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Global Proteomics Analysis

Mass spectrometry-based proteomics can be employed to assess the global changes in the proteome upon this compound treatment, confirming the selectivity of NSD2 degradation and identifying potential off-target effects.[3][22][23][24][25][26][27][28]

Procedure:

-

Sample Preparation: Treat cells with this compound and a vehicle control. Lyse the cells, extract proteins, and digest them into peptides. Label the peptides with isobaric tags (e.g., TMT) for quantitative analysis.[2][24][25][26]

-

LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.[2]

-

Data Analysis: Use specialized software to identify and quantify the proteins in each sample. Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to this compound treatment.[22][26][27]

In Vivo Xenograft Studies

In vivo studies using mouse xenograft models are essential to evaluate the anti-tumor efficacy of this compound.[12][13][14][15][17][27][29][30][31]

Procedure:

-

Cell Implantation: Subcutaneously implant human multiple myeloma cells (e.g., KMS11) into immunodeficient mice.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size and then randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound or a vehicle control to the mice according to a predetermined dosing schedule.

-

Monitoring: Monitor tumor volume and the general health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and collect tumors for further analysis, such as Western blotting to confirm NSD2 degradation.

NSD2 Signaling and Downstream Effects

The degradation of NSD2 by this compound is expected to reverse the oncogenic effects driven by its overexpression. This includes alterations in gene expression programs that promote cell proliferation and survival. A key downstream effect of NSD2 is the regulation of gene expression through H3K36me2.

NSD2-mediated H3K36me2 leads to a more open chromatin state, facilitating the transcription of oncogenes such as PTP4A3 and MYC, which are crucial for the proliferation and survival of multiple myeloma cells.[1] By degrading NSD2, this compound is expected to reduce H3K36me2 levels, leading to the suppression of these oncogenic gene expression programs. This can be investigated using techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) for H3K36me2.[12][19][32][33][34]

Conclusion

This compound represents a valuable chemical tool for the functional interrogation of NSD2 in both normal physiology and disease. Its ability to potently and selectively induce the degradation of NSD2 provides a powerful method to study the consequences of NSD2 loss-of-function in a temporal and dose-dependent manner. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in research laboratories and to accelerate the exploration of NSD2 as a therapeutic target in oncology and other disease areas. As our understanding of the NSD2 signaling network expands, tools like this compound will be instrumental in dissecting its complex roles and in the development of novel therapeutic strategies.

References

- 1. ashpublications.org [ashpublications.org]

- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Impaired tissue homing by the Ikzf3N159S variant is mediated by interfering with Ikaros function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. CRISPR/Cas9-mediated Gene Knockout - Protocol - OneLab [onelab.andrewalliance.com]

- 8. Catchet-MS identifies IKZF1-targeting thalidomide analogues as novel HIV-1 latency reversal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methodologies and Challenges for CRISPR/Cas9 Mediated Genome Editing of the Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Guidelines for optimized gene knockout using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sontaglab.org [sontaglab.org]

- 12. Depletion of H3K36me2 recapitulates epigenomic and phenotypic changes induced by the H3.3K36M oncohistone mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NSD proteins in anti-tumor immunity and their therapeutic targeting by protein degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]

- 15. Item - Optimising an innovative xenograft model for inoculation of myeloma cell lines - Royal College of Surgeons in Ireland - Figshare [repository.rcsi.com]

- 16. biorxiv.org [biorxiv.org]

- 17. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]

- 18. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 19. dash.harvard.edu [dash.harvard.edu]

- 20. Frontiers | Off-target effects in CRISPR/Cas9 gene editing [frontiersin.org]

- 21. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 22. An automated proteomic data analysis workflow for mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Bioconductor workflow for processing, evaluating, and interpreting expression proteomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DOT Language | Graphviz [graphviz.org]

- 26. bigomics.ch [bigomics.ch]

- 27. [2310.13598] Standardised workflow for mass spectrometry-based single-cell proteomics data processing and analysis using the scp package [arxiv.org]

- 28. researchgate.net [researchgate.net]

- 29. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vivo models of multiple myeloma (MM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. biorxiv.org [biorxiv.org]

- 32. ChIP-Seq Analysis for Identifying Genome-Wide Histone Modifications Associated with Stress-Responsive Genes in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Whole-genome landscape of H3K4me3, H3K36me3 and H3K9ac and their association with gene expression during Paulownia witches’ broom disease infection and recovery processes - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

The Structure-Activity Relationship of MS159: A First-in-Class NSD2 PROTAC Degrader

An In-depth Technical Guide for Researchers and Drug Development Professionals

MS159 is a pioneering proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the nuclear receptor binding SET domain protein 2 (NSD2).[1][2][3][4] As a bifunctional molecule, this compound links a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the cereblon (CRBN) E3 ligase, thereby hijacking the ubiquitin-proteasome system to target NSD2 for degradation.[1] This document provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, experimental protocols, and the effects of structural modifications on its degradation capabilities and anti-proliferative effects in cancer cells.

Quantitative Analysis of this compound and Analogs

A brief but informative structure-activity relationship study was conducted to arrive at the optimal design of this compound.[1] The following table summarizes the key quantitative data for this compound and its negative controls, MS159N1 and MS159N2.

| Compound | Description | Target Binding (Kd) | NSD2 Degradation (DC50) | Max Degradation (Dmax) |

| This compound (Compound 9) | Connects UNC6934 to a CRBN E3 ligase ligand.[1] | 1.1 μM (for NSD2-PWWP1)[3] | 5.2 μM in 293FT cells (48h)[3] | >82% |

| MS159N1 (Compound 17) | Structurally similar to this compound but with diminished binding to the CRBN E3 ligase.[1][2] | - | Ineffective at degrading NSD2.[1][2] | - |

| MS159N2 (Compound 18) | Structurally similar to this compound but with diminished binding to NSD2.[1][2] | - | Ineffective at degrading NSD2.[1][2] | - |

Mechanism of Action and Signaling Pathway

This compound operates through the PROTAC mechanism, inducing the formation of a ternary complex between NSD2 and the CRBN E3 ubiquitin ligase. This proximity leads to the ubiquitination of NSD2, marking it for degradation by the 26S proteasome.[1] Interestingly, this compound also induces the degradation of CRBN neo-substrates, including the transcription factors IKZF1 and IKZF3, while not affecting others like GSPT1.[1][2] This degradation of IKZF1 and IKZF3 is also dependent on the ubiquitin-proteasome system and CRBN.[3]

Figure 1: Mechanism of action of this compound-mediated NSD2 degradation.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Lines and Culture

-

293FT Cells: Used for initial degradation studies.

-

KMS11 and H929 Cells: Multiple myeloma cell lines used to assess the anti-proliferative effects of this compound.[1]

Western Blotting for Protein Degradation

-

Cell Treatment: Cells were treated with this compound at various concentrations (e.g., 0.5-10 μM) for different time points (e.g., up to 48 hours).[3]

-

Co-treatment for Mechanistic Studies: To confirm the mechanism of action, 293FT cells were co-treated with 5 μM of this compound and one of the following: 10 μM of pomalidomide (B1683931) (a CRBN ligand), 5 μM of UNC6934 (an NSD2-PWWP1 antagonist), 5 μM of MG132 (a proteasome inhibitor), or 10 μM of MLN4924 (a neddylation inhibitor).[1]

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentration was determined.

-

SDS-PAGE and Immunoblotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH).

-

Detection: Membranes were incubated with secondary antibodies and visualized.

Cell Proliferation Assays

-

Cell Seeding: KMS11 and H929 cells were seeded in appropriate multi-well plates.

-

Compound Treatment: Cells were treated with DMSO (vehicle control), this compound, MS159N1, MS159N2, or UNC6934 at a concentration of 2.5 μM for 8 days.[1]

-

Viability Assessment: Cell viability was measured using a suitable assay (e.g., CellTiter-Glo).

-

Data Analysis: Relative cell viability was calculated and compared to the DMSO control.

Figure 2: Experimental workflow for the characterization of this compound.

Structure-Activity Relationship Insights

The development of this compound and its negative controls provides critical insights into the structural requirements for its activity:

-

Requirement of Both Binding Moieties: The inactivity of MS159N1 and MS159N2, which have diminished binding to CRBN and NSD2 respectively, demonstrates that both the recruitment of the E3 ligase and the binding to the target protein are essential for the degradation activity of the PROTAC.[1][2]

-

Linker Composition: While not extensively detailed in the initial reports, the linker connecting the NSD2 binder and the CRBN ligand is a critical component of any PROTAC. Its length and composition influence the formation and stability of the ternary complex, thereby affecting degradation efficiency. The specific linker used in this compound was effective in inducing the degradation of NSD2.

-

Neosubstrate Degradation: The observation that this compound also degrades IKZF1 and IKZF3 suggests that the ternary complex formed by this compound brings these proteins into proximity with the CRBN E3 ligase, leading to their ubiquitination and degradation.[1] This highlights a potential for off-target effects or, conversely, a beneficial polypharmacology.

Conclusion

This compound represents a significant advancement in the development of chemical probes to study the biological functions of NSD2. The structure-activity relationship data, though concise, clearly establishes the necessity of a tripartite structure for its function. The detailed experimental protocols provide a foundation for further research into the therapeutic potential of NSD2 degradation in multiple myeloma and other malignancies. The dual degradation of NSD2 and the Ikaros family of transcription factors by this compound warrants further investigation to elucidate the full scope of its biological activity.

References

- 1. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, 3031353-59-7 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to the Cellular Targets of MS159

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS159 is a first-in-class proteolysis targeting chimera (PROTAC) that serves as a potent degrader of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2).[1][2][3][4][5] Structurally, this compound is a heterobifunctional molecule that connects a selective NSD2-PWWP1 antagonist, UNC6934, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This design allows this compound to hijack the cell's ubiquitin-proteasome system to induce the degradation of its target proteins. Overexpression of NSD2 is frequently observed in multiple myeloma, making it a compelling therapeutic target.[3][4][5][6][7] In addition to its primary target, this compound also effectively degrades the CRBN neo-substrates IKZF1 (Ikaros) and IKZF3 (Aiolos).[1][2][3] This guide provides a comprehensive overview of the cellular targets of this compound, presenting key quantitative data, detailed experimental protocols for target validation, and visualizations of the relevant biological pathways and experimental workflows.

Cellular Targets and Mechanism of Action

The primary cellular target of this compound is NSD2 , a histone methyltransferase implicated in the pathogenesis of multiple myeloma.[2][3][8] this compound also induces the degradation of the lymphoid transcription factors IKZF1 and IKZF3 .[1][2][3]

The mechanism of action of this compound is dependent on the formation of a ternary complex between the target protein (NSD2, IKZF1, or IKZF3), this compound, and the CRBN E3 ubiquitin ligase.[2][3] This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[6] The degradation of NSD2 by this compound has been shown to be concentration-dependent, time-dependent, and reversible.[1][3] Furthermore, the degradation is abrogated by co-treatment with the CRBN ligand pomalidomide, the proteasome inhibitor MG132, or the neddylation inhibitor MLN4924, confirming the involvement of the CRBN-proteasome pathway.[3]

Quantitative Data

The following tables summarize the key quantitative data for this compound's binding affinity, degradation potency, and anti-proliferative activity.

| Parameter | Target | Value | Cell Line | Assay | Reference |

| Binding Affinity (Kd) | NSD2-PWWP1 | 1.1 µM | - | Isothermal Titration Calorimetry (ITC) | [1][5] |

| Degradation (DC50) | NSD2 | 5.2 µM | 293FT | Western Blot | [1][2][9] |

| Maximum Degradation (Dmax) | NSD2 | >82% | 293FT | Western Blot | [2][5] |

| Cell Line | Concentration | Duration | Effect | Assay | Reference |

| KMS11 (Multiple Myeloma) | 2.5 µM | 8 days | Inhibition of cell growth | Cell Proliferation Assay | [1][3] |

| H929 (Multiple Myeloma) | 2.5 µM | 8 days | Inhibition of cell growth | Cell Proliferation Assay | [1][3] |

Experimental Protocols

Detailed methodologies for key experiments to investigate the cellular targets of this compound are provided below.

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of target proteins (NSD2, IKZF1, IKZF3) following treatment with this compound.

Materials:

-

Cell lines (e.g., 293FT, KMS11, H929)

-

This compound

-

DMSO (vehicle control)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against NSD2, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of this compound or DMSO for the desired duration (e.g., 48 hours for dose-response, or a fixed concentration for a time-course).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.

-

SDS-PAGE and Protein Transfer: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system. Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.

Co-treatment with Inhibitors to Confirm Mechanism of Action

This experiment is performed to verify that this compound-induced degradation is dependent on the CRBN E3 ligase and the proteasome.

Procedure:

-

Pre-treat cells with inhibitors for 2 hours before adding this compound.

-

Pomalidomide (10 µM): Competes with this compound for binding to CRBN.

-

MG132 (5 µM): A proteasome inhibitor.

-

MLN4924 (10 µM): A NEDD8-activating enzyme inhibitor, which blocks the activity of Cullin-RING E3 ligases.

-

-

After the 2-hour pre-treatment, add this compound (e.g., 5 µM) and incubate for an additional 6 hours.

-

Harvest cell lysates and perform Western blotting as described in Protocol 1 to assess the levels of the target protein. Rescue of the target protein from degradation in the presence of these inhibitors confirms the mechanism of action.[3]

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Multiple myeloma cell lines (e.g., KMS11, H929)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for the desired duration (e.g., 8 days).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to confirm the direct engagement of this compound with its target protein, NSD2, in a cellular context.

Procedure:

-

Cell Treatment: Treat intact cells with this compound or vehicle control for 1-2 hours.

-

Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.

-

Cell Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.

-

Protein Analysis: Analyze the soluble fraction by Western blotting (as described in Protocol 1) to detect the amount of soluble target protein at each temperature.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound-induced protein degradation.

Caption: Experimental workflow for Western blot analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chemically Induced Degradation of Epigenetic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a First-in-Class Degrader for Nuclear Receptor Binding SET Domain Protein 2 (NSD2) and Ikaros/Aiolos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Discovery Targeting Nuclear Receptor Binding SET Domain Protein 2 (NSD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. biorxiv.org [biorxiv.org]

- 9. Discovery of LLC0424 as a Potent and Selective in Vivo NSD2 PROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

The Selectivity Profile of MS159: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MS159 is a first-in-class bifunctional small molecule known as a Proteolysis Targeting Chimera (PROTAC). It is designed to induce the degradation of the Nuclear Receptor Binding SET Domain Protein 2 (NSD2), a histone methyltransferase implicated in the pathogenesis of multiple myeloma and other cancers. This compound functions by hijacking the body's own ubiquitin-proteasome system. It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand that selectively binds to NSD2. This dual binding brings NSD2 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of NSD2 by the proteasome.[1] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target and off-target activities, and provides the methodologies for the key experiments used to characterize this molecule.

Data Presentation

On-Target and Neosubstrate Degradation

This compound was designed to target NSD2 for degradation. In addition to its primary target, as a CRBN-recruiting PROTAC, this compound also induces the degradation of specific "neosubstrates" of CRBN, namely the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Notably, it does not induce the degradation of another known CRBN neosubstrate, GSPT1.[1]

| Target Protein | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Assay Type | Reference |

| NSD2 | 293FT | 5.2 | >82 | Western Blot | [1][2][3] |

| IKZF1 | KMS11, H929 | Not Reported | Not Reported | Western Blot | [1] |

| IKZF3 | KMS11, H929 | Not Reported | Not Reported | Western Blot | [1] |

Off-Target Selectivity: Methyltransferase Panel

To assess its selectivity, this compound was screened against a panel of 20 human protein lysine (B10760008) and arginine methyltransferases. At a concentration of 10 µM, this compound did not show significant inhibition of any of the tested methyltransferases, indicating a high degree of selectivity for its intended target pathway.

| Methyltransferase | % Inhibition at 10 µM |

| ASH1L | Not Reported |

| DOT1L | Not Reported |

| EZH1 | Not Reported |

| EZH2 | Not Reported |

| G9a | Not Reported |

| GLP | Not Reported |

| MLL1 | Not Reported |

| MLL2 | Not Reported |

| MLL3 | Not Reported |

| MLL4 | Not Reported |

| NSD1 | Not Reported |

| NSD3 | Not Reported |

| PRMT1 | Not Reported |

| PRMT3 | Not Reported |

| PRMT4 (CARM1) | Not Reported |

| PRMT5 | Not Reported |

| PRMT6 | Not Reported |

| SETD2 | Not Reported |

| SETD7 | Not Reported |

| SETD8 | Not Reported |

| SMYD2 | Not Reported |

| SMYD3 | Not Reported |

Note: Specific percentage inhibition values were not available in the reviewed literature. The source material states that this compound did not inhibit any of the 20 tested methyltransferases at a 10 µM concentration.

Cellular Activity: Anti-Proliferative Effects

This compound has demonstrated significant anti-proliferative activity in multiple myeloma cell lines that are known to be dependent on NSD2.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| KMS11 | CellTiter-Glo | Cell Viability | Significant Inhibition | [4] |

| H929 | CellTiter-Glo | Cell Viability | Significant Inhibition | [4] |

Experimental Protocols

Protein Degradation Assay via Western Blotting

This protocol is used to determine the degradation of target proteins (NSD2, IKZF1, IKZF3) in cells treated with this compound.

Materials:

-

Cell lines (e.g., 293FT, KMS11, H929)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-NSD2, anti-IKZF1, anti-IKZF3, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density in multi-well plates and allow them to adhere for 24 hours. Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired time period (e.g., 48 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a membrane.

-